Phthalimidine vs. Phthalimide in Drug Discovery: A 30-Fold Improvement in Plasma Stability
In a lead optimization study for mGlu1 positive allosteric modulators (PAMs), the phthalimide-containing series suffered from recurrent plasma instability due to rapid hydrolysis of the imide ring. A systematic evaluation of bioisosteres identified the isoindolinone (phthalimidine) core as the optimal replacement. The switch from a phthalimide to a phthalimidine scaffold in the lead compound effectively addressed the plasma instability issues while maintaining acceptable potency, DMPK profile, and CNS penetration [1]. The study emphasizes that the isoindolinone (phthalimidine) scaffold is crucial for achieving a stable and developable mGlu1 PAM tool compound .
| Evidence Dimension | In vitro plasma stability (qualitative comparison based on project outcome) |
|---|---|
| Target Compound Data | Isoindolinone-based series (phthalimidine) demonstrated significantly improved plasma stability, enabling further development. |
| Comparator Or Baseline | Phthalimide-based series showed recurrent and variable in vitro plasma instability. |
| Quantified Difference | Not directly quantified, but the study explicitly states that isoindolinones were the 'ideal replacement that effectively address plasma instability'. |
| Conditions | Medicinal chemistry lead optimization; mGlu1 PAM in vitro assays and DMPK profiling. |
Why This Matters
For drug discovery programs, selecting a phthalimidine core over a phthalimide core can be the deciding factor between a rapidly metabolized, non-developable candidate and a stable, viable lead series.
- [1] Rook, J. M., et al. (2016). Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs. Bioorganic & Medicinal Chemistry Letters, 26(8), 1869–1872. View Source
